molecular formula C8H5Cl2NO B6308590 3-Chloro-2-(chloromethyl)phenyl isocyanate CAS No. 67098-94-6

3-Chloro-2-(chloromethyl)phenyl isocyanate

Cat. No.: B6308590
CAS No.: 67098-94-6
M. Wt: 202.03 g/mol
InChI Key: JJTYRTFBOIRJMN-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H6Cl2NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the third position and a chloromethyl group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)phenyl isocyanate typically involves the reaction of 3-chloro-2-(chloromethyl)aniline with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

3-Chloro-2-(chloromethyl)aniline+Phosgene3-Chloro-2-(chloromethyl)phenyl isocyanate+HCl\text{3-Chloro-2-(chloromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-(chloromethyl)aniline+Phosgene→3-Chloro-2-(chloromethyl)phenyl isocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale handling of phosgene and the use of specialized equipment to manage the reaction safely. The process includes steps for the purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Bases: Such as triethylamine, are often used to facilitate these reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

3-Chloro-2-(chloromethyl)phenyl isocyanate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein modifications.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (–NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is utilized in various chemical synthesis processes to form ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: A simpler analog without the chlorine and chloromethyl substitutions.

    2-(Chloromethyl)phenyl isocyanate: Similar structure but lacks the chlorine atom at the third position.

    3-Chloro-4-methylphenyl isocyanate: Contains a methyl group instead of a chloromethyl group.

Uniqueness

3-Chloro-2-(chloromethyl)phenyl isocyanate is unique due to the presence of both chlorine and chloromethyl substitutions on the phenyl ring. These substitutions influence its reactivity and make it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYRTFBOIRJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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